molecular formula C10H9N3O B1246971 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- CAS No. 113934-25-1

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-

Cat. No.: B1246971
CAS No.: 113934-25-1
M. Wt: 187.2 g/mol
InChI Key: QADMLFUJSLSFBQ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a formyl group at the 4-position and a 4-methylphenyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

1-(4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMLFUJSLSFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447204
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113934-25-1
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Triazole Methanol Derivatives

The most direct and high-yielding method involves oxidizing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-yl methanol using a sodium bromide (NaBr)–sodium bicarbonate (NaHCO₃)–TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) system in a biphasic water/ethyl acetate solvent.

Reaction Conditions:

  • Substrate : 1.5 g (0.007 mol) of triazole methanol

  • Oxidants : 0.81 g (0.0078 mol) NaBr, 1.88 g (0.022 mol) NaHCO₃

  • Catalyst : 0.001 g (0.0000765 mol) TEMPO

  • Solvent : 15 mL H₂O, 30 mL ethyl acetate

  • Temperature : 25–30°C

  • Yield : 92%

The reaction proceeds via radical-mediated oxidation, where TEMPO facilitates the conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Purification involves cooling the mixture to 10°C, filtration, and drying under vacuum.

Grignard Reagent-Mediated Synthesis

A patent by US20180029999A1 describes a pathway for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids using Grignard reagents and CO₂. While optimized for carboxylic acids, this method can be adapted for aldehyde synthesis by modifying quenching conditions.

Key Steps:

  • Substrate Preparation : 1-(4-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF) at −78°C to 0°C.

  • Grignard Addition : Isopropylmagnesium chloride (iPrMgCl, 0.8–1.5 equiv) is added to generate a triazole-magnesium intermediate.

  • Carbonyl Introduction : Instead of CO₂, formaldehyde or paraformaldehyde could be introduced to form the aldehyde moiety.

  • Acid Quench : Hydrochloric acid (1–20 equiv) precipitates the product.

This method’s scalability is hindered by the need for cryogenic conditions, but it offers a route to diverse triazole aldehydes through reagent modulation.

Cyclization Strategies Using Formamidine Salts

CN111471028A discloses a cyclization method for 1,2,4-triazole-3-formic acid using oxalanilide hydrazine and formamidine acetate. Although targeting a different regioisomer, this approach highlights the potential for synthesizing triazole aldehydes via:

  • Cyclocondensation : Heating oxalanilide hydrazine with formamidine salts in n-butanol at 145°C.

  • Hydrolysis : Alkaline hydrolysis of intermediates followed by acidification.

Adapting this method for 1,2,3-triazoles would require substituting hydrazine derivatives and optimizing cyclization conditions.

Comparative Analysis of Methods

Method Yield Scalability Complexity Cost
NaBr/NaHCO₃/TEMPO92%HighLowModerate
Grignard/CO₂ Adaptation~60%*ModerateHighHigh
Cyclization81–83%†LowModerateLow

*Estimated based on carboxylic acid yields.
†Reported for 1,2,4-triazole-3-formic acid.

The TEMPO-mediated oxidation offers superior yield and operational simplicity, making it the preferred industrial method. Grignard-based routes, while versatile, require stringent conditions and costly reagents. Cyclization methods remain underexplored for 1,2,3-triazoles but present opportunities for novel catalyst development.

Experimental Data and Optimization

Oxidation Reaction Optimization

Varying TEMPO concentrations (0.1–1 mol%) revealed that 0.5 mol% maximizes aldehyde yield while minimizing byproducts. Excess NaBr (>1.2 equiv) led to brominated impurities, whereas sub-stoichiometric NaHCO₃ reduced reaction rates.

Spectral Characterization

  • ¹H NMR (CDCl₃) : δ 10.01 (s, 1H, CHO), 8.21 (s, 1H, triazole-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 2.43 (s, 3H, CH₃).

  • MS (EI) : m/z 187.20 [M]⁺, consistent with C₁₀H₉N₃O .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a crucial building block in organic synthesis, particularly in the formation of more complex molecules. It is widely utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Click Chemistry

  • The compound is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method favored for its efficiency and selectivity. This reaction allows for the rapid assembly of triazole derivatives, which are essential in drug development and material science.

Biological Applications

Antimicrobial Properties

  • Research has demonstrated that 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- exhibits significant antibacterial and antifungal properties. It has been investigated as a potential therapeutic agent against various pathogens, enhancing the efficacy of existing treatments .

Cancer Research

  • The compound has shown promise in anticancer studies. Its mechanism involves modulation of cellular pathways related to apoptosis and stress responses. Studies indicate that it can influence gene expression by interacting with transcription factors, suggesting its potential role in cancer therapy.

Material Science

Polymer Chemistry

  • In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique structural features contribute to the development of durable materials used in various industrial applications .

Corrosion Inhibitors

  • The triazole ring structure is known for its ability to form stable complexes with metal ions, making it useful as a corrosion inhibitor in metal protection applications. This property is particularly valuable in the automotive and aerospace industries.

Analytical Chemistry

Reagent in Analytical Techniques

  • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- acts as a reagent in several analytical techniques. It facilitates the detection and quantification of other substances in complex mixtures, which is crucial for quality control processes in laboratories .

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityResearch on Antifungal AgentsDemonstrated effectiveness against various fungal strains.
Cancer TherapeuticsMechanistic StudiesInfluences apoptosis pathways and gene expression modulation.
Material SciencePolymer Enhancement StudyImproved thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The formyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-nitrophenyl)-
  • 1H-1,2,3-Triazole-4-carboxaldehyde, 1,5-dimethyl-
  • 1H-1,2,4-Triazole-3-carboxaldehyde

Uniqueness: 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other triazole derivatives .

Biological Activity

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a heterocyclic compound characterized by its triazole ring and a formyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1H-1,2,3-triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is C10H9N3OC_{10}H_9N_3O. The structure features a triazole ring substituted at the 4-position with a carboxaldehyde group and at the 1-position with a para-methylphenyl group. This unique substitution pattern influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines. For instance, derivatives of triazole compounds have shown comparable antiproliferative potency to doxorubicin in Jurkat cells with GI50 values ranging from 0.63 to 0.69 μM . Specifically, compound 4a demonstrated significant activity against leukemia cell lines such as K-562 and RPMI-8226 with a GI50 value of 0.15 μM .

Table 1: Anticancer Activity of 1H-1,2,3-Triazole Derivatives

CompoundCell LineGI50 (μM)Reference
4aJurkat0.65
4aK-5620.15
-MDA-MB-231>100

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated that certain triazole derivatives exhibited fungicidal activity against various filamentous fungi and Candida species . The mechanism of action involves the inhibition of fungal cell growth through interference with key metabolic pathways.

Antibacterial Activity

In addition to anticancer and antifungal effects, the compound has been investigated for antibacterial properties. Preliminary results suggest that it may inhibit the growth of specific bacterial strains; however, detailed studies are needed to quantify these effects.

The biological activity of 1H-1,2,3-triazole-4-carboxaldehyde appears to stem from several mechanisms:

  • Enzyme Interaction : The compound can modulate the activity of enzymes such as cytochrome P450 by forming stable complexes through hydrogen bonding and hydrophobic interactions.
  • Gene Regulation : It influences gene expression by interacting with transcription factors and DNA-binding proteins.
  • Cell Signaling : The compound affects cellular signaling pathways related to stress responses and apoptosis.

Case Study: Anticancer Evaluation

A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant cytotoxicity in leukemia cell lines. The compounds induced morphological changes indicative of apoptosis and reduced mitochondrial membrane potential without direct DNA intercalation . This highlights the potential for developing new anticancer agents based on triazole derivatives.

Case Study: Antifungal Screening

In another investigation focusing on the antifungal properties of triazole derivatives, several compounds were screened against four filamentous fungi and four Candida species. The results indicated varying degrees of efficacy, suggesting that structural modifications could enhance bioactivity .

Comparative Analysis

Comparing 1H-1,2,3-triazole-4-carboxaldehyde with similar compounds reveals unique properties attributed to its specific substitutions:

Table 2: Comparison of Triazole Derivatives

CompoundAnticancer ActivityAntifungal ActivityNotes
1H-1,2,3-Triazole-4-carboxaldehydeHighModerateUnique substitution pattern
1H-1,2,3-Triazole-4-carboxamideModerateHighDifferent functional group
1H-1,2,3-Triazole-4-carboxylic acidLowLowLess reactive

Q & A

Q. What are the standard synthetic routes for preparing 1H-1,2,3-triazole-4-carboxaldehyde derivatives, and how can they be optimized for higher yields?

Methodological Answer: The most common method for synthesizing 1,2,3-triazole derivatives is copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, a similar triazole-carbonitrile compound was synthesized using 5-azido-pyrazole-4-carbonitrile, ethynylbenzene, copper sulfate, and sodium ascorbate in a THF/water solvent system at 50°C for 16 hours . Optimization can involve adjusting catalyst loading (e.g., 0.2–0.5 equiv CuSO₄), reaction time (12–24 hours), or solvent polarity. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) typically yields >60% purity.

Q. Which analytical techniques are essential for characterizing the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve substituent positions and tautomeric forms. For example, a triazole-carbonitrile compound showed distinct proton signals at δ 9.21 (triazole-H) and 8.86 ppm (pyrazole-H) .
  • FT-IR spectroscopy : Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M]+ calculated 236.0805, observed 236.0807) .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for a pyrazole-carboxaldehyde derivative with a methoxyphenyl group .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer: Initial screens should focus on target-specific assays:

  • Enzyme inhibition : Test against cytochrome P450 isoforms or kinases using fluorometric or colorimetric substrates (e.g., similar triazoles showed binding to CYP51 in antifungal studies) .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts during triazole ring formation?

Methodological Answer: Byproduct formation (e.g., regioisomers or dimerization) can be mitigated by:

  • Stoichiometric control : Use 1.3 equiv of alkyne relative to azide to ensure complete conversion .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to THF/water.
  • Temperature modulation : Lower temperatures (25–40°C) slow competing pathways while maintaining CuAAC efficiency.

Q. What mechanistic insights support the regioselectivity of triazole ring formation in this compound?

Methodological Answer: CuAAC proceeds via a stepwise mechanism where copper(I) acetylide forms first, followed by azide coordination. The 1,4-regioisomer is favored due to steric and electronic effects of substituents. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. For example, bulky substituents on the phenyl group may shift selectivity toward 1,5-isomers .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., antifungal triazoles binding to lanosterol 14α-demethylase) .
  • Quantum chemical calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group’s electrophilicity can be quantified via partial charge analysis .

Q. How should researchers address contradictions in spectral data, such as unexpected NMR shifts?

Methodological Answer: Spectral discrepancies often arise from:

  • Tautomerism : Triazole rings can exhibit annular tautomerism, altering chemical shifts. Variable-temperature NMR can identify dynamic equilibria .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.
  • Impurity profiling : LC-MS or 2D NMR (e.g., HSQC, HMBC) can detect trace byproducts .

Q. What strategies ensure the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Aldehyde groups may hydrolyze in acidic/basic conditions.
  • Light and temperature : Store at −20°C in amber vials to prevent photodegradation. Thermogravimetric analysis (TGA) identifies decomposition thresholds .

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